molecular formula C12H12N2O2S B1403870 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid CAS No. 1550050-17-3

5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid

Cat. No.: B1403870
CAS No.: 1550050-17-3
M. Wt: 248.3 g/mol
InChI Key: BVNMIYXRUGNRPV-UHFFFAOYSA-N
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Description

5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a thiazole-derived compound characterized by:

  • Methyl group at position 5 of the thiazole ring.
  • Meta-tolylamino group (a substituted aromatic amine) at position 2.
  • Carboxylic acid at position 3.

This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications, particularly in anticancer and enzyme-targeted therapies. Its aromatic and polar functional groups influence solubility, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

5-methyl-2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-4-3-5-9(6-7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNMIYXRUGNRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid is a thiazole derivative that has been investigated for various pharmacological properties. Its structure features both a thiazole ring and an aminocarboxylic acid moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid demonstrates effective inhibition against a range of bacterial strains. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies suggest that 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid can scavenge free radicals, thereby reducing oxidative damage in cellular systems.

Xanthine Oxidase Inhibition

A notable area of research involves the compound's effect on xanthine oxidase, an enzyme implicated in uric acid production. In studies comparing various thiazole derivatives, 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid showed moderate inhibitory activity against xanthine oxidase, indicating its potential utility in managing conditions such as gout and hyperuricemia .

The mechanisms underlying the biological activities of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid involve several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Cell Membrane Disruption : By integrating into bacterial membranes, it can compromise their integrity, leading to cell death.
  • Free Radical Scavenging : The presence of electron-donating groups in its structure allows it to neutralize free radicals effectively.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid, it is essential to compare it with other thiazole derivatives:

Compound NameStructure FeaturesBiological ActivityRemarks
5-MethylthiazoleThiazole ring onlyModerate antimicrobialSimpler structure
4-Methylthiazole-5-carboxylic AcidCarboxylic acid groupAntioxidant propertiesSimilar activity profile
5-Methyl-2-m-tolylaminothiazole-4-carboxylic AcidThiazole + Amino groupAntimicrobial & antioxidantBroader activity spectrum

Case Studies

  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of 5-Methyl-2-m-tolylaminothiazole-4-carboxylic acid in treating conditions related to oxidative stress and inflammation. Results indicated significant improvements in biomarkers associated with oxidative damage after administration of the compound .
  • Clinical Relevance : A study highlighted the potential application of this compound in managing hyperuricemia by demonstrating its ability to lower serum uric acid levels through xanthine oxidase inhibition .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (based on ):

CAS No. Compound Name Similarity Score Key Structural Differences vs. Target Compound
36405-01-3 5-Amino-2-methylthiazole-4-carboxylic acid 0.93 Amino group replaces m-tolylamino at position 2.
18903-18-9 Ethyl 5-aminothiazole-4-carboxylate 0.86 Ethyl ester replaces carboxylic acid; amino at position 5.
162651-09-4 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid N/A Ethylamino replaces m-tolylamino; methyl at position 4.
3829-80-9 Methyl 2-amino-4-methylthiazole-5-carboxylate N/A Methyl ester replaces carboxylic acid; amino at position 2.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility at physiological pH compared to ester derivatives (e.g., Ethyl 5-aminothiazole-4-carboxylate). However, the m-tolylamino group introduces hydrophobicity, which may reduce solubility relative to simpler analogs like 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) .
  • Stability: Environmental factors such as pH and temperature significantly influence stability. For instance, 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4) shows pH-dependent degradation due to its ethylamino group, a trend likely applicable to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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